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Compound Name:
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An In-depth Technical Guide to 6-Chloro-1H-indazole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-1H-indazole-3-carbaldehyde is a heterocyclic aromatic aldehyde that serves as a
pivotal intermediate in the fields of medicinal chemistry and organic synthesis. The indazole
scaffold is a well-recognized "pharmacophore," a structural feature common in many
biologically active compounds, including several approved drugs for oncology.[1] This is largely
because the indazole ring system is a bioisostere of indole, allowing it to interact with a wide
range of biological targets, notably protein kinases.[2]

The presence of a reactive aldehyde group at the 3-position and a chloro-substituent at the 6-
position makes this molecule a versatile building block. The aldehyde provides a synthetic
handle for diversification through reactions like condensation, oxidation, reduction, and Wittig-
type reactions. The chloro group modifies the electronic properties of the indazole ring and can
serve as a site for further cross-coupling reactions. This guide provides a comprehensive
overview of the core physicochemical properties, spectroscopic data, synthesis, reactivity, and
analytical methodologies for 6-Chloro-1H-indazole-3-carbaldehyde, offering field-proven
insights for its application in research and drug development.
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Physicochemical Characteristics

The fundamental physical and chemical properties of 6-Chloro-1H-indazole-3-carbaldehyde
are summarized below. These properties are critical for determining appropriate solvents,
storage conditions, and reaction parameters. The predicted values are derived from
computational models and provide reliable estimates for experimental design.

Property Value Source

6-chloro-1H-indazole-3-

IUPAC Name carbaldehyde N/A
CAS Number 885521-37-9 [3][4]
Molecular Formula CsHsCIN20 [31[5][6]
Molecular Weight 180.59 g/mol [3161[7]
Appearance Red to reddish-brown solid [31[8]
Boiling Point 391.7 £ 22.0 °C (Predicted) [31[8]
Density 1.521 + 0.06 g/cm3 (Predicted) [31[8]
pKa 10.86 + 0.40 (Predicted) [3][8]

Spectroscopic and Analytical Data

Spectroscopic analysis is indispensable for confirming the identity, structure, and purity of 6-
Chloro-1H-indazole-3-carbaldehyde. Below is a summary of expected data from key
analytical techniques, based on analyses of closely related analogs.[2][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule. Spectra are typically recorded in deuterated solvents like DMSO-ds.

e 'H NMR (Proton NMR): The proton spectrum is expected to show distinct signals for the
aldehyde proton, the N-H proton, and the three aromatic protons on the bicyclic ring. The
aldehyde proton signal is characteristically downfield.
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e 13C NMR (Carbon NMR): The carbon spectrum will show eight distinct signals, including a
signal for the carbonyl carbon of the aldehyde group at a significantly downfield chemical
shift.

Table 2: Predicted *H and 3C NMR Spectroscopic Data (in DMSO-de)
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Predicted *H Predicted 13C
Assignment Chemical Shift (d) Chemical Shift (d) Rationale / Notes

ppm ppm

The aldehyde
proton and carbon
are highly
Aldehyde (-CHO) ~10.1 ~185.0 deshielded.
Analogous to 6-
nitro-1H-indazole-
3-carbaldehyde.[2]

The acidic N-H proton
of the indazole ring

N-H ~14.0 (broad) N/A typically appears as a
broad singlet at a very
low field.

Carbon to which the
C3-Carbon N/A ~138.0 ]
aldehyde is attached.

Aromatic proton

adjacent to the fused
C4-H/C4 ~8.1 ~123.0 ring junction. Data

inferred from similar 6-

chloro-indazoles.[9]

Aromatic proton ortho
C5-H/C5 ~7.4 ~122.0 to the chlorine atom.

[9]

Carbon bearing the
C6-Carbon N/A ~130.0 _
chloro-substituent.

Aromatic proton
C7-H/C7 ~7.8 ~112.0 between the chlorine
and the N-H group.[9]

C3a (bridgehead) N/A ~124.0 Fused ring carbon.
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| C7a (bridgehead) | N/A | ~141.0 | Fused ring carbon adjacent to the N-H. |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula. Under
Electron lonization (EI) or Electrospray lonization (ESI), the molecule will produce a distinct
molecular ion peak.

o Expected [M+H]*: 181.0166 (for CsHsCIN20")

 |sotopic Pattern: A characteristic M/M+2 isotopic pattern with an approximate 3:1 ratio will be
observed due to the presence of the chlorine atom (3>Cl and 3’Cl).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

N-H Stretch: A broad absorption band around 3200-3400 cm~1.

C=0 Stretch (Aldehyde): A strong, sharp absorption band around 1680-1700 cm~1,

C=C and C=N Stretches (Aromatic): Multiple sharp absorptions in the 1450-1600 cm~1
region.

C-ClI Stretch: An absorption in the 1000-1100 cm~1 region.

Synthesis and Reactivity
Synthesis Workflow

A robust and general method for synthesizing 1H-indazole-3-carboxaldehydes is through the
nitrosation of the corresponding indole derivative, followed by rearrangement.[10] This
approach avoids harsh conditions and is often high-yielding.
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Caption: General synthesis workflow for 6-Chloro-1H-indazole-3-carbaldehyde.

Causality Behind Experimental Choices: The nitrosation of indoles is an effective pathway to
indazole-3-carboxaldehydes.[10] Using sodium nitrite in an acidic medium generates nitrous
acid in situ, which acts as the electrophile. The reaction is performed at low temperatures (0-5
°C) because the N-nitroso intermediate is often unstable. The subsequent acid-catalyzed
rearrangement yields the thermodynamically stable indazole ring system. This method is often
preferred for its operational simplicity and the availability of starting materials.

Synthesis Workflow

( 6-Chloro-1H-indole )

1. Dissolve in Acid

Sodium Nitrite (NaNO2)
Hydrochloric Acid (HCI)

2| Nitrosation at 0-5 °C
N-Nitroso Intermediate
(Unstable)

3. Rearrangement

G-Chloro-1H-indazole-3-Carbaldehyd9

Click to download full resolution via product page

Chemical Reactivity

The utility of 6-Chloro-1H-indazole-3-carbaldehyde as a synthetic intermediate stems from
the reactivity of its functional groups. Understanding these reactive sites is key to designing
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synthetic routes for novel drug candidates.

6-Chloro-1H-indazole-3-carbaldehyde

Click to download full resolution via product page
Caption: Potential reactivity pathways for 6-Chloro-1H-indazole-3-carbaldehyde.

Analytical Protocols for Quality Control

Ensuring the purity and identity of starting materials is a non-negotiable aspect of drug
development. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-
Mass Spectrometry (LC-MS) are standard, self-validating systems for this purpose.

Protocol: Purity Determination by HPLC-UV

This protocol provides a reliable method for routine purity assessment.

e Sample Preparation: Prepare a stock solution of 1 mg/mL 6-Chloro-1H-indazole-3-
carbaldehyde in acetonitrile. Dilute to a working concentration of ~20 pg/mL with the mobile
phase.

o Chromatographic Conditions:
o Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 um patrticle size).

o Mobile Phase: Isocratic elution with 60% acetonitrile and 40% water containing 0.1%
formic acid.
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Flow Rate: 1.0 mL/min.

[e]

o

Column Temperature: 30 °C.

Detection: UV detector at 254 nm.

[¢]

[¢]

Injection Volume: 10 pL.

e Analysis: The purity is calculated based on the area percentage of the main peak relative to
the total peak area in the chromatogram. The protocol is validated by the sharpness and
symmetry of the peak for the pure standard.

This protocol is adapted from established methods for the analysis of similar nitroaromatic
compounds, which are known to be robust and reliable.[11]

Applications in Medicinal Chemistry

The indazole core is a privileged scaffold in modern drug discovery, particularly for the
development of protein kinase inhibitors.[1] Kinases are a class of enzymes that play a critical
role in cell signaling, and their dysregulation is a hallmark of cancer.

6-Chloro-1H-indazole-3-carbaldehyde serves as a key building block for creating libraries of
novel indazole-based compounds. For instance, derivatives of the closely related 3-chloro-6-
nitro-1H-indazole have been synthesized and shown to possess potent antileishmanial activity,
demonstrating the therapeutic potential of this scaffold.[12] The aldehyde functionality allows
for the strategic introduction of various side chains and functional groups designed to optimize
binding affinity, selectivity, and pharmacokinetic properties for a given biological target.

Safety, Handling, and Storage

Adherence to proper safety protocols is essential when working with any chemical
intermediate.

» Hazard Classification (GHS):[3]
o H302: Harmful if swallowed.

o H315: Causes skin irritation.
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o H319: Causes serious eye irritation.

o H335: May cause respiratory irritation.

» Safe Handling:

(¢]

Use only in a well-ventilated area, preferably a chemical fume hood.[13]

[¢]

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant
gloves, safety goggles, and a lab coat.[14]

[¢]

Avoid breathing dust, fumes, or vapors.[13]

o

Wash hands thoroughly after handling.[14]
o Storage:

o Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[3]

[8]

o Keep in a cool, dry place, refrigerated at 2-8 °C for long-term stability.[3][8]

Conclusion

6-Chloro-1H-indazole-3-carbaldehyde is a high-value chemical intermediate with significant
potential in drug discovery and organic synthesis. Its well-defined physicochemical properties,
predictable reactivity, and the biological relevance of its core indazole structure make it an
attractive starting point for the development of novel therapeutics. This guide provides the
foundational technical knowledge required for researchers to confidently and effectively utilize
this compound in their synthetic and medicinal chemistry programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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